molecular formula C101H171N27O24 B3028654 CRAMP-18 (mouse) CAS No. 256639-17-5

CRAMP-18 (mouse)

Cat. No.: B3028654
CAS No.: 256639-17-5
M. Wt: 2147.6 g/mol
InChI Key: OZVCRGKXXWONLP-YTSNNXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

CRAMP-18 (mouse) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the sequential addition of protected amino acids. Each amino acid addition involves deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained .

Industrial Production Methods

Industrial production of CRAMP-18 (mouse) involves large-scale SPPS, which can be automated to increase efficiency and yield. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization to ensure the purity and identity of the synthesized peptide .

Mechanism of Action

CRAMP-18 (mouse) exerts its antimicrobial effects by disrupting the integrity of bacterial cell membranes. It binds to the bacterial membrane, causing membrane permeabilization and cell lysis. This action is facilitated by its amphipathic structure, which allows it to interact with the lipid bilayer of bacterial membranes . The peptide also modulates immune responses by interacting with various immune cells and signaling pathways .

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C101H171N27O24/c1-9-60(7)84(127-93(143)68(37-21-27-49-106)117-86(136)64(33-17-23-45-102)119-95(145)73(51-58(3)4)122-87(137)65(34-18-24-46-103)115-91(141)71(41-44-83(134)135)113-81(132)56-108)99(149)112-57-82(133)114-70(39-42-78(109)129)90(140)118-69(38-22-28-50-107)94(144)128-85(61(8)10-2)100(150)121-67(36-20-26-48-105)88(138)125-76(55-80(111)131)98(148)124-75(54-63-31-15-12-16-32-63)97(147)123-74(53-62-29-13-11-14-30-62)96(146)120-72(40-43-79(110)130)92(142)116-66(35-19-25-47-104)89(139)126-77(101(151)152)52-59(5)6/h11-16,29-32,58-61,64-77,84-85H,9-10,17-28,33-57,102-108H2,1-8H3,(H2,109,129)(H2,110,130)(H2,111,131)(H,112,149)(H,113,132)(H,114,133)(H,115,141)(H,116,142)(H,117,136)(H,118,140)(H,119,145)(H,120,146)(H,121,150)(H,122,137)(H,123,147)(H,124,148)(H,125,138)(H,126,139)(H,127,143)(H,128,144)(H,134,135)(H,151,152)/t60-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVCRGKXXWONLP-YTSNNXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C101H171N27O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2147.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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